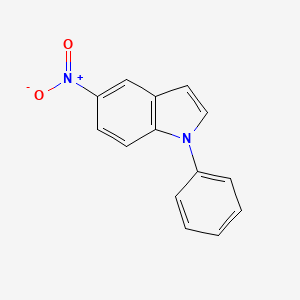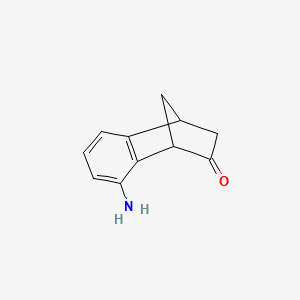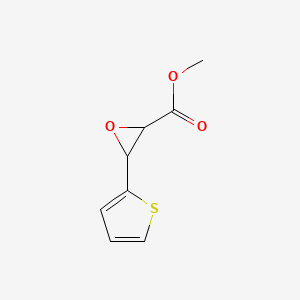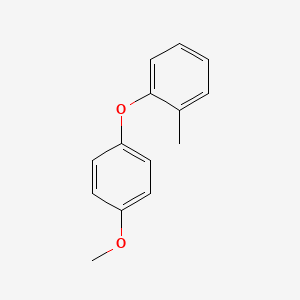![molecular formula C35H26Cl2N2O4 B14135824 (1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one CAS No. 1212089-57-0](/img/structure/B14135824.png)
(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1’S,2’S,3’S,10b’R)-3’-(2,4-dichlorobenzoyl)-2’-(2-ethoxybenzoyl)-3’,10b’-dihydro-2’H-spiro[indoline-3,1’-pyrrolo[2,1-a]isoquinolin]-2-one” is a complex organic molecule characterized by its spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations including Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. The reaction conditions may involve the use of catalysts such as Lewis acids, and solvents like dichloromethane or toluene, under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1’S,2’S,3’S,10b’R)-3’-(2,4-dichlorobenzoyl)-2’-(2-methoxybenzoyl)-3’,10b’-dihydro-2’H-spiro[indoline-3,1’-pyrrolo[2,1-a]isoquinolin]-2-one
- (1’S,2’S,3’S,10b’R)-3’-(2,4-dichlorobenzoyl)-2’-(2-hydroxybenzoyl)-3’,10b’-dihydro-2’H-spiro[indoline-3,1’-pyrrolo[2,1-a]isoquinolin]-2-one
Uniqueness
The uniqueness of the compound lies in its specific functional groups and spirocyclic structure, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
1212089-57-0 |
|---|---|
Fórmula molecular |
C35H26Cl2N2O4 |
Peso molecular |
609.5 g/mol |
Nombre IUPAC |
(2'S,3S,3'S,10'bR)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)spiro[1H-indole-3,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline]-2-one |
InChI |
InChI=1S/C35H26Cl2N2O4/c1-2-43-28-14-8-5-11-24(28)31(40)29-30(32(41)23-16-15-21(36)19-26(23)37)39-18-17-20-9-3-4-10-22(20)33(39)35(29)25-12-6-7-13-27(25)38-34(35)42/h3-19,29-30,33H,2H2,1H3,(H,38,42)/t29-,30-,33+,35+/m0/s1 |
Clave InChI |
ALXHJQCNRVTVDH-CXNUKBDRSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1C(=O)[C@@H]2[C@H](N3C=CC4=CC=CC=C4[C@@H]3[C@@]25C6=CC=CC=C6NC5=O)C(=O)C7=C(C=C(C=C7)Cl)Cl |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)C2C(N3C=CC4=CC=CC=C4C3C25C6=CC=CC=C6NC5=O)C(=O)C7=C(C=C(C=C7)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
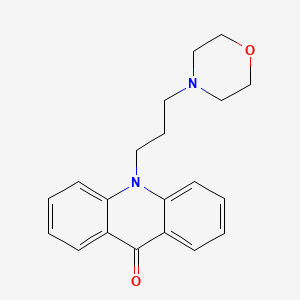
![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)

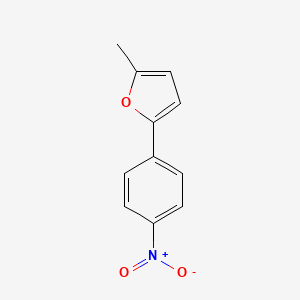

![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
